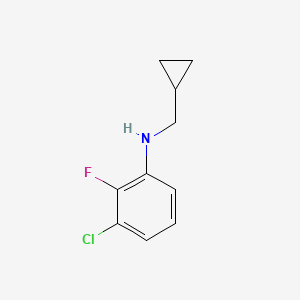

3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

Description

3-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline is a halogenated aromatic amine featuring a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 2, and a cyclopropylmethyl group attached to the nitrogen atom. This compound belongs to the class of aniline derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline |

InChI |

InChI=1S/C10H11ClFN/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7,13H,4-6H2 |

InChI Key |

ZNJWHPPTELZYFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=C(C(=CC=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-chloro-2-fluoronitrobenzene

This intermediate is typically synthesized by nucleophilic aromatic substitution (fluorination) of 2,3-dichloronitrobenzene using fluoride salts in polar aprotic solvents.

Key reaction parameters and conditions:

| Parameter | Details |

|---|---|

| Starting material | 2,3-dichloronitrobenzene |

| Fluoride source | Potassium fluoride (KF), cesium fluoride (CsF), or potassium monofluoride |

| Solvent | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetramethylene sulfone |

| Temperature | 140–175 °C (typical range 150–175 °C) |

| Reaction time | 3–8 hours |

| Yield | 81–88% |

| Purity | >99.5% |

- 2,3-dichloronitrobenzene (1.0 mol) is reacted with potassium fluoride (1.2 mol) in DMSO (200 g) at 170–175 °C for 8 hours under inert atmosphere.

- After cooling, the reaction mixture is filtered and washed with toluene.

- Solvent recovery by distillation yields 3-chloro-2-fluoronitrobenzene with an 81% yield and purity above 99.5%.

- The use of polar aprotic solvents like DMSO or DMF is critical to facilitate nucleophilic substitution.

- Addition of phase transfer catalysts such as tetramethylammonium chloride can improve conversion rates at high temperatures.

- Reaction can be monitored by gas chromatography (GC) or HPLC to ensure completeness.

Reduction of 3-chloro-2-fluoronitrobenzene to 3-chloro-2-fluoroaniline

The nitro group is reduced to an amine group using catalytic hydrogenation or chemical reducing agents.

- 3-chloro-2-fluoronitrobenzene (1.31 mol) is suspended in methanol with Raney nickel catalyst.

- The mixture is purged with hydrogen and reacted at 35–45 °C under 1.5 MPa hydrogen pressure until uptake ceases.

- Catalyst is filtered off, and solvent is recovered by distillation to isolate 3-chloro-2-fluoroaniline in 95.5% yield.

N-Alkylation to form 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline

The final step involves alkylation of the aniline nitrogen with cyclopropylmethyl halides or related electrophiles.

- React 3-chloro-2-fluoroaniline with cyclopropylmethyl bromide or chloride in the presence of a base (e.g., potassium carbonate or cesium carbonate).

- Solvent: polar aprotic solvents such as DMF or acetonitrile.

- Temperature: 80–140 °C.

- Reaction time: 2–6 hours.

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-chloro-2-fluoroaniline + cyclopropylmethyl bromide + K2CO3 | DMF | 140 °C | 2 h | 70–85 | Nucleophilic substitution on N |

- The nucleophilic nitrogen attacks the alkyl halide to form the N-substituted product.

- Use of excess base neutralizes generated acid and drives reaction forward.

- Purification by column chromatography or recrystallization yields the pure product.

Data Table Summary of Preparation Steps

Research Discoveries and Notes

- The preparation of 3-chloro-2-fluoroaniline intermediates is well-established with robust patent literature detailing high-yield fluorination and reduction steps.

- The use of polar aprotic solvents and phase transfer catalysts significantly enhances fluorination efficiency.

- Catalytic hydrogenation with Raney nickel or Pd-C is preferred for selective nitro group reduction without affecting halogen substituents.

- N-alkylation with cyclopropylmethyl halides is a standard nucleophilic substitution reaction, and conditions can be optimized for yield and purity.

- Recycling of solvents and catalysts in reduction steps is feasible, reducing environmental impact and cost.

- No direct one-pot synthesis for 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline has been reported; multi-step synthesis remains the standard.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Effects

- Chlorine and Fluorine Synergy: The target compound combines Cl and F on the benzene ring, which may enhance electron-withdrawing effects, influencing aromatic electrophilic substitution reactivity.

- Nitro Groups : The nitro-substituted compound () exhibits heightened reactivity due to the strong electron-withdrawing nitro group, which is absent in the target compound .

N-Substituent Diversity

- Cyclopropylmethyl vs. Comparatively, 3-chloro-N-(furan-2-ylmethyl)aniline () features a furan-derived substituent, enabling hydrogen bonding and solubility modulation .

- Pyridine Hybrids : 3-fluoro-N-[phenyl(pyridin-2-yl)methyl]aniline () incorporates a pyridine ring, which may enhance coordination capabilities or biological activity through π-stacking interactions .

Physicochemical and Application Implications

- Lipophilicity : The methyl group in 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline () likely increases lipophilicity compared to the target compound, affecting membrane permeability in drug design .

- Stability and Commercial Viability: The discontinuation of the target compound () contrasts with the commercial availability of analogs like N-[3-(3-chlorophenoxy)propyl]cyclopropanamine (), suggesting differences in synthetic feasibility or demand .

Biological Activity

3-Chloro-N-(cyclopropylmethyl)-2-fluoroaniline is an aromatic amine notable for its unique structural features, including a chloro group, a cyclopropylmethyl substituent, and a fluoro group attached to an aniline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

The molecular formula of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline is CHClF. The presence of the chloro and fluoro groups, along with the cyclopropylmethyl substituent, enhances its reactivity and biological activity compared to structurally similar compounds.

Biological Activity

Research indicates that 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key kinases involved in cancer biology. This suggests that 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline may also interact with these enzymes, potentially influencing critical biochemical pathways related to cell proliferation and survival.

- Binding Affinity Studies : Interaction studies reveal that this compound binds to various biological targets, which is essential for understanding its mechanism of action. Such studies are crucial for assessing its viability as a therapeutic agent.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline contributes to its biological activity. The structure-activity relationship (SAR) can be summarized as follows:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Group | Potential enzyme inhibition |

| Fluoro Group | Increased lipophilicity and bioavailability |

| Cyclopropylmethyl Substituent | Modulates interaction with biological targets |

Case Study 1: Kinase Inhibition

In a study examining compounds similar to 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline, it was found that certain analogs effectively inhibited specific kinases involved in cancer pathways. For example, compounds with a similar chloro and fluoro substitution pattern demonstrated significant inhibition of kinase activity at micromolar concentrations. This suggests that further exploration of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline could yield valuable insights into its potential as an anticancer agent.

Future Directions

Given the promising biological activity associated with 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline, future research should focus on:

- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy and safety.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with target enzymes or receptors.

- Optimization of Structure : Modifying the compound's structure to enhance potency and selectivity for intended biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline?

Methodological Answer: The synthesis typically involves sequential halogenation and alkylation steps. First, 2-fluoroaniline is chlorinated at the 3-position using reagents like under controlled conditions. The resulting 3-chloro-2-fluoroaniline is then alkylated with cyclopropylmethyl chloride in the presence of a base (e.g., or ) to introduce the cyclopropylmethyl group . Purification via column chromatography or recrystallization ensures product integrity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline?

Methodological Answer:

- : The cyclopropylmethyl group exhibits characteristic splitting patterns (e.g., multiplet peaks at ), while aromatic protons show couplings from adjacent fluorine () and chlorine atoms.

- : A singlet near confirms the 2-fluoro substituent.

- IR: Stretching vibrations for (aniline) appear at , and at .

- HRMS: Exact mass confirms molecular formula (). Cross-referencing with analogous compounds (e.g., brominated derivatives) validates assignments .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Cl, F) influence the electronic structure and reactivity of 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal that the 3-chloro and 2-fluoro groups significantly lower the HOMO energy, enhancing electrophilic substitution resistance. The electron-withdrawing effects polarize the aromatic ring, directing nucleophilic attacks to the 4- and 5-positions. Fukui indices and Mulliken charges can quantify site-specific reactivity . Experimental validation includes competitive nitration or sulfonation studies, with regioselectivity analyzed via or HPLC .

Q. What strategies resolve contradictions in biological activity data between 3-chloro-N-(cyclopropylmethyl)-2-fluoroaniline and structurally similar halogenated anilines?

Methodological Answer:

- Comparative SAR Studies: Systematically vary substituents (e.g., replacing Cl with Br or adjusting fluorine position) and test against biological targets (e.g., enzymes like MurA in ).

- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to compare binding modes. For instance, the cyclopropylmethyl group may induce steric hindrance in enzyme active sites, altering inhibition kinetics.

- Metabolic Stability Assays: Assess differences in cytochrome P450 interactions using liver microsomes. Fluorine’s metabolic resistance may prolong half-life compared to non-fluorinated analogs .

Q. How can the cyclopropylmethyl group’s conformational rigidity be exploited in drug design?

Methodological Answer: The cyclopropylmethyl group imposes restricted rotation, stabilizing specific conformations that enhance target binding. Techniques include:

- X-ray Crystallography: Resolve bound conformations in protein-ligand complexes (e.g., as in ’s nickel complex studies).

- Dynamic NMR: Measure rotational barriers to quantify rigidity.

- Free-Energy Perturbation (FEP) Simulations: Compare binding affinities of rigid vs. flexible analogs to optimize pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.